1,2,2-Trifluorocyclopropane-1-carboxylic acid
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Overview
Description
1,2,2-Trifluorocyclopropane-1-carboxylic acid is an organic compound with the molecular formula C4H3F3O2. It is a trifluoromethylated cyclopropane derivative, which makes it a valuable intermediate in organic synthesis due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,2-Trifluorocyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the cyclopropanation of a suitable precursor with trifluoromethylated reagents. For instance, the reaction of a cyclopropane derivative with trifluoromethyl iodide in the presence of a strong base can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,2-Trifluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
1,2,2-Trifluorocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.
Mechanism of Action
The mechanism by which 1,2,2-trifluorocyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-(2,2,2-Trifluoroethyl)cyclopropane-1-carboxylic acid
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness: 1,2,2-Trifluorocyclopropane-1-carboxylic acid is unique due to its trifluoromethylated cyclopropane structure, which imparts distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of various complex molecules, offering advantages in terms of reactivity and selectivity compared to similar compounds .
Properties
IUPAC Name |
1,2,2-trifluorocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O2/c5-3(2(8)9)1-4(3,6)7/h1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXYCNXOOVLVSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934452-76-2 |
Source
|
Record name | 1,2,2-trifluorocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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